molecular formula C14H15N3O2S B2983638 Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034413-79-9

Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2983638
CAS RN: 2034413-79-9
M. Wt: 289.35
InChI Key: IZCWTOWCRWEGED-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine-based compound that contains a cyclopropyl group and an oxadiazole ring.

Scientific Research Applications

Mechanism of Enzyme Inhibition

Cyclopropyl-derived inhibitors, closely related to the chemical structure , have been studied for their mechanism of inhibition against methanol dehydrogenase (MDH), an enzyme involved in the methanol metabolism pathway. It was discovered that these inhibitors operate through a unique mechanism, leading to the formation of a C5 3-propanal adduct of PQQ (pyrroloquinoline quinone), indicating a possible concerted proton abstraction and rearrangement mechanism (Frank et al., 1989).

Anticancer and Antimicrobial Properties

The compound's analogs have been shown to possess potent anticancer and antimicrobial properties. For instance, thienopyridine and benzofuran derivatives, which share structural similarities with the compound , have been identified as potent anti-tumor agents, showcasing a significant cytotoxic activity against tumorigenic cell lines (Hayakawa et al., 2004). Furthermore, novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, have been synthesized and shown to have notable anticancer activity, as well as in vitro antibacterial and antifungal activities, indicating their potential in drug discovery (Katariya et al., 2021).

Synthesis and Molecular Docking Studies

Recent studies have focused on the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating their potential as anticancer and antimicrobial agents. This research provides insights into the structural and functional applications of such compounds in medicinal chemistry, suggesting a framework for developing pharmaceutical drugs with enhanced efficacy and reduced resistance (Li et al., 2014).

Novel Synthetic Approaches

The development of novel synthetic methods for related compounds, such as ciproxifan, a histamine H3-receptor antagonist, highlights the importance of cyclopropyl derivatives in medicinal chemistry. These methods provide efficient routes for the synthesis of complex molecules, potentially improving the accessibility and diversity of drug candidates (Stark, 2000).

properties

IUPAC Name

cyclopropyl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(9-1-2-9)17-5-3-10(7-17)12-15-13(19-16-12)11-4-6-20-8-11/h4,6,8-10H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCWTOWCRWEGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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